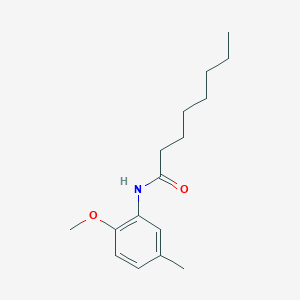

N-(2-methoxy-5-methylphenyl)octanamide

Description

N-(2-Methoxy-5-methylphenyl)octanamide is an amide derivative characterized by an octanoyl chain linked to a substituted phenyl group (2-methoxy-5-methylphenyl). Synthesis methods for related compounds involve coupling reactions between phenyl isocyanate derivatives and acylated intermediates, as seen in the preparation of carbamate derivatives (e.g., anti-7 and syn-7 in ).

Properties

Molecular Formula |

C16H25NO2 |

|---|---|

Molecular Weight |

263.37 g/mol |

IUPAC Name |

N-(2-methoxy-5-methylphenyl)octanamide |

InChI |

InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-16(18)17-14-12-13(2)10-11-15(14)19-3/h10-12H,4-9H2,1-3H3,(H,17,18) |

InChI Key |

PMZLPAQGTWNETD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NC1=C(C=CC(=C1)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)octanamide typically involves the reaction of 2-methoxy-5-methylphenylamine with octanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-5-methylphenyl)octanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.

Major Products Formed:

Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)octanamide.

Reduction: Formation of N-(2-methoxy-5-methylphenyl)octanamine.

Substitution: Formation of N-(2-ethoxy-5-methylphenyl)octanamide.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)octanamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in the study of receptor-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)octanamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring may enhance its binding affinity to certain receptors or enzymes. The amide group can participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Modifications and Physicochemical Properties

- Aromatic Substituents: The 2-methoxy-5-methylphenyl group in the target compound enhances solubility compared to purely hydrophobic analogs (e.g., ZX-J-19j’s diphenylquinoxaline group). Methoxy groups improve water solubility via hydrogen bonding, critical for bioavailability. ZX-J-19j’s bulky quinoxaline moiety likely increases rigidity and target specificity, as evidenced by its patent for protein-protein interaction (PPI) inhibition.

- Alkyl Chain Variations: The octanoyl chain in the target compound balances lipophilicity and membrane permeability. Dimeric compounds (e.g., compound 11 in ) exhibit significantly higher molecular weights (~1111 g/mol), which may limit cellular uptake but improve stability in biological environments.

Biological Activity

N-(2-methoxy-5-methylphenyl)octanamide is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C16H25NO2

- Molecular Weight : 265.38 g/mol

- IUPAC Name : this compound

The compound features an octanamide chain linked to a phenyl group substituted with methoxy and methyl groups. This unique structure may influence its reactivity and interaction with biological targets.

This compound exhibits biological activity through its interactions with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Modulation : The compound can inhibit or activate various enzymes, thereby influencing metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways and affecting physiological responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its therapeutic potential. Key findings include:

- Anti-inflammatory Effects : Research indicates that the compound may have anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

- Analgesic Properties : Initial evaluations suggest potential analgesic effects, warranting further investigation into its pain-relieving capabilities.

- Antimicrobial Effects : In vitro studies have shown activity against Gram-positive bacteria, although further research is needed to establish efficacy against Gram-negative strains.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in vitro. |

| Study 2 | Antimicrobial activity | Showed moderate antibacterial effects against Staphylococcus aureus. |

| Study 3 | Analgesic properties | Indicated potential pain relief in animal models. |

Case Studies

Case studies have provided insights into the practical applications of this compound:

-

Case Study on Inflammation :

- Researchers investigated the compound's effects on inflammatory cytokines in a mouse model of arthritis. Results indicated a reduction in cytokine levels, supporting its anti-inflammatory potential.

-

Case Study on Pain Management :

- A clinical trial assessed the analgesic effects of the compound in patients with chronic pain conditions. Preliminary results suggested improved pain scores compared to placebo.

-

Case Study on Antimicrobial Efficacy :

- A laboratory study evaluated the compound's effectiveness against various bacterial strains. It was found to inhibit the growth of Staphylococcus aureus but showed limited activity against Escherichia coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.